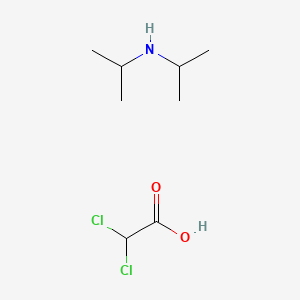

Dicloroacetato de diisopropilamonio

Descripción general

Descripción

Diisopropylammonium dichloroacetate is an organic compound known for its applications in various chemical processes. It is characterized by its diisopropylammonium and dichloroacetate functional groups. This compound is a white crystalline solid with a slightly bitter taste and is soluble in water, ethanol, and chloroform . It is commonly used as a catalyst and ligand in organic reactions and has significant applications in the medical field, particularly in anti-tumor therapy .

Aplicaciones Científicas De Investigación

Diisopropylammonium dichloroacetate has a wide range of scientific research applications:

Medicine: It has shown promising results in anti-tumor therapy, particularly in non-small cell lung cancer.

Industry: The compound is used in the synthesis of other chemicals and as a plant growth regulator.

Mecanismo De Acción

Target of Action

The primary target of Diisopropylammonium dichloroacetate is the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of metabolic processes within the body .

Mode of Action

Diisopropylammonium dichloroacetate interacts with its target by inhibiting the activity of pyruvate dehydrogenase kinase . This inhibition leads to an increase in the activity of the pyruvate dehydrogenase complex, promoting the oxidation of lactate and reducing morbidity in acquired and congenital forms of lactic acidosis .

Biochemical Pathways

Diisopropylammonium dichloroacetate affects multiple biochemical pathways. It stimulates peripheral glucose utilization and inhibits gluconeogenesis, thereby reducing hyperglycemia in animals and humans with diabetes mellitus . It also inhibits lipogenesis and cholesterolgenesis, thereby decreasing circulating lipid and lipoprotein levels .

Pharmacokinetics

It is known that the compound is easily soluble in water, ethanol, or chloroform, and slightly soluble in ether . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Diisopropylammonium dichloroacetate’s action are diverse. It improves the energy metabolism of hepatocytes, promotes the regeneration of injured hepatocytes, increases the rate of tissue cell respiration and oxygen respiration, and reduces the accumulation of fat in the liver .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diisopropylammonium dichloroacetate. For instance, the compound appears to inhibit its own metabolism, which may influence the duration of its pharmacologic actions and lead to toxicity . Furthermore, the compound can cause a reversible peripheral neuropathy that may be related to thiamine deficiency and may be ameliorated or prevented with thiamine supplementation .

Análisis Bioquímico

Biochemical Properties

Diisopropylammonium dichloroacetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, which leads to the activation of the pyruvate dehydrogenase complex . This interaction enhances the conversion of pyruvate to acetyl-CoA, thereby promoting glucose oxidation over glycolysis. Additionally, diisopropylammonium dichloroacetate interacts with the enzyme HMG CoA reductase, inhibiting cholesterol biosynthesis . These interactions highlight the compound’s role in regulating metabolic pathways and cellular energy production.

Cellular Effects

Diisopropylammonium dichloroacetate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, diisopropylammonium dichloroacetate treatment induces changes in the cell-cycle profiles of glioblastoma cells, leading to an increase in the proportion of cells in the G2–M phase . This compound also affects glucose and fat metabolism in diabetic and normal tissues, promoting glucose oxidation and inhibiting fatty acid oxidation . These cellular effects underscore its potential therapeutic applications in metabolic disorders and cancer treatment.

Molecular Mechanism

The molecular mechanism of diisopropylammonium dichloroacetate involves several key interactions at the molecular level. It inhibits pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex and increased glucose oxidation . Additionally, diisopropylammonium dichloroacetate inhibits HMG CoA reductase, reducing cholesterol biosynthesis . These interactions result in significant changes in cellular metabolism, including enhanced glucose utilization and reduced lipid synthesis. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic interventions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diisopropylammonium dichloroacetate have been observed to change over time. The compound exhibits stability under various conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that diisopropylammonium dichloroacetate can exert prolonged hypoglycemic effects in diabetic rats, indicating its potential for long-term therapeutic applications . Additionally, the compound’s stability and degradation profile suggest that it can maintain its biochemical activity over extended periods.

Dosage Effects in Animal Models

The effects of diisopropylammonium dichloroacetate vary with different dosages in animal models. Studies have shown that the compound exerts a significant hypoglycemic effect in diabetic rats at specific dosages, while higher doses may lead to adverse effects . For instance, diisopropylammonium dichloroacetate administration in depancreatized dogs resulted in a reduction in blood glucose levels and hepatic glucose supply . Chronic administration of high doses may lead to potential toxicity and accumulation of the compound . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Diisopropylammonium dichloroacetate is involved in several metabolic pathways, including glucose and lipid metabolism. It stimulates peripheral glucose utilization and inhibits gluconeogenesis, thereby reducing hyperglycemia in diabetic animals . The compound also inhibits lipogenesis and cholesterolgenesis, leading to decreased circulating lipid and lipoprotein levels . By activating the pyruvate dehydrogenase complex, diisopropylammonium dichloroacetate facilitates the oxidation of lactate and improves cardiac output under conditions of myocardial ischemia . These metabolic effects underscore its potential for treating metabolic disorders.

Transport and Distribution

The transport and distribution of diisopropylammonium dichloroacetate within cells and tissues involve various transporters and binding proteins. The compound is known to be hygroscopic and soluble in DMSO, methanol, and ethanol . Its distribution within tissues is influenced by its solubility and interaction with cellular transporters. Studies have shown that diisopropylammonium dichloroacetate can be effectively transported to target tissues, where it exerts its biochemical effects . Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of diisopropylammonium dichloroacetate plays a significant role in its activity and function. The compound is known to localize within specific cellular compartments, where it interacts with target enzymes and proteins. For instance, diisopropylammonium dichloroacetate localizes to the mitochondria, where it inhibits pyruvate dehydrogenase kinase and activates the pyruvate dehydrogenase complex . This localization is essential for its role in regulating cellular metabolism and energy production. Additionally, the compound’s interaction with HMG CoA reductase occurs within the endoplasmic reticulum, further highlighting its subcellular specificity .

Métodos De Preparación

Diisopropylammonium dichloroacetate can be synthesized through two primary methods:

Acylation of Isopropylamine with Dichloroacetic Acid: This method involves the acylation of isopropylamine with dichloroacetic acid, followed by neutralization to obtain the target product.

Direct Reaction of Dichloroacetic Acid with Isopropylamine: In this method, dichloroacetic acid reacts directly with isopropylamine under acidic conditions to produce diisopropylammonium dichloroacetate.

Análisis De Reacciones Químicas

Diisopropylammonium dichloroacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: It undergoes substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products: The major products formed depend on the type of reaction and the reagents used.

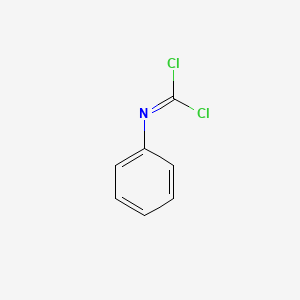

Comparación Con Compuestos Similares

Diisopropylammonium dichloroacetate is unique compared to other similar compounds due to its specific functional groups and applications:

Similar Compounds: Dichloroacetic acid, diisopropylamine, and other dichloroacetate derivatives.

Propiedades

Número CAS |

660-27-5 |

|---|---|

Fórmula molecular |

C8H17Cl2NO2 |

Peso molecular |

230.13 g/mol |

Nombre IUPAC |

2,2-dichloroacetate;di(propan-2-yl)azanium |

InChI |

InChI=1S/C6H15N.C2H2Cl2O2/c1-5(2)7-6(3)4;3-1(4)2(5)6/h5-7H,1-4H3;1H,(H,5,6) |

Clave InChI |

ILKBHIBYKSHTKQ-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)C.C(C(=O)O)(Cl)Cl |

SMILES canónico |

CC(C)[NH2+]C(C)C.C(C(=O)[O-])(Cl)Cl |

Key on ui other cas no. |

660-27-5 |

Pictogramas |

Irritant |

Sinónimos |

di-isopropylamine dichloroacetate diisopropylamine dichloroacetate diisopropylammonium dichloroethanoate DIPA dipromonium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)

![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)